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molecular formula C10H15NO4 B8613104 Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Cat. No. B8613104
M. Wt: 213.23 g/mol
InChI Key: BPRXGINZABSLSZ-UHFFFAOYSA-N
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Patent
US07741315B2

Procedure details

To a solution of butyl N-[ethoxy(oxo)acetyl]glycinate (783 g, 3.38 mol) in acetonitrile (8 L) in a 50 L glass reactor with overhead stirrer, phosphorus pentoxide (415 g, 2.92 mol) was added in portions. The reaction was heated at 60° C. for 1 hour. The product mixture was cooled, and water (8 L) was added with the mixture maintained at 20° C. The resultant mixture was extracted with dichloromethane (8 L, and 3 times 2 L). The organic extracts were combined, washed twice with saturated aqueous sodium bicarbonate (8 L total), dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum. The residual oil was subjected to column chromatography on silica gel eluting with 0-30% heptane/ethyl acetate gradient. Collection and concentration of appropriate fractions provided the title material.
Quantity
783 g
Type
reactant
Reaction Step One
Quantity
415 g
Type
reactant
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One
Name
Quantity
8 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[C:5]([NH:7][CH2:8][C:9]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:10])=O)[CH3:2].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O>C(#N)C>[CH2:12]([O:11][C:9]1[O:10][C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:16])=[N:7][CH:8]=1)[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
783 g
Type
reactant
Smiles
C(C)OC(C(=O)NCC(=O)OCCCC)=O
Name
Quantity
415 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
8 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
8 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The product mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 20° C
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with dichloromethane (8 L, and 3 times 2 L)
WASH
Type
WASH
Details
washed twice with saturated aqueous sodium bicarbonate (8 L total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Collection and concentration of appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CN=C(O1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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